molecular formula C16H25N5O2 B2494730 N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide CAS No. 1797813-76-3

N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide

Cat. No.: B2494730
CAS No.: 1797813-76-3
M. Wt: 319.409
InChI Key: GHJYMZNVEUBKPC-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a piperidine ring attached to a pyrimidine moiety, which is further linked to a butyramide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine-Pyrimidine Intermediate: The initial step involves the reaction of piperidine with a pyrimidine derivative under controlled conditions to form the piperidine-pyrimidine intermediate.

    Introduction of the Aminoethyl Group: The intermediate is then reacted with an aminoethyl compound, such as ethylenediamine, to introduce the aminoethyl group.

    Formation of the Butyramide Group: Finally, the aminoethyl intermediate is reacted with butyric anhydride or butyric acid to form the butyramide group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide can be compared with other similar compounds, such as:

    N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)acetamide: Similar structure but with an acetamide group instead of a butyramide group.

    N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)propionamide: Contains a propionamide group instead of a butyramide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-oxo-2-[(2-piperidin-1-ylpyrimidin-4-yl)methylamino]ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-2-6-14(22)19-12-15(23)18-11-13-7-8-17-16(20-13)21-9-4-3-5-10-21/h7-8H,2-6,9-12H2,1H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJYMZNVEUBKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NCC1=NC(=NC=C1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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